molecular formula C10H20ClNO4 B555359 H-Glu(OtBu)-OMe.HCl CAS No. 6234-01-1

H-Glu(OtBu)-OMe.HCl

Cat. No.: B555359
CAS No.: 6234-01-1
M. Wt: 253.72 g/mol
InChI Key: YIFPACFSZQWAQF-FJXQXJEOSA-N
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Description

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride (CAS: 6234-01-1) is a protected derivative of L-glutamic acid, featuring a tert-butyl ester at the 5-position and a methyl ester at the 1-position, with a hydrochloride counterion. Its molecular formula is C₁₀H₂₀ClNO₄, and it is widely used in biochemical research, including enzyme-linked immunosorbent assays (ELISAs), cell culture studies, and peptide synthesis . The compound is typically available at >95% purity (BR grade), ensuring reliability in experimental settings .

The tert-butyl group provides steric protection, enhancing stability against enzymatic or chemical hydrolysis, while the methyl ester balances reactivity for selective deprotection in synthetic pathways . This dual esterification strategy is common in peptide chemistry to temporarily block carboxyl groups during sequential reactions.

Properties

IUPAC Name

5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFPACFSZQWAQF-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211394
Record name 5-tert-Butyl 1-methyl L-glutamate hydrochloride
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Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6234-01-1
Record name L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1)
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Record name 5-tert-Butyl 1-methyl L-glutamate hydrochloride
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Record name 5-tert-Butyl 1-methyl L-glutamate hydrochloride
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Record name 5-tert-butyl 1-methyl L-glutamate hydrochloride
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Preparation Methods

Key Data Table: Reaction Parameters and Yields

Step Reagents Conditions Molar Ratios Key Observations
1SOCl₂, MeOHRT, 12hGlu:SOCl₂ = 1:2–4Full conversion to dimethyl ester
2TrtCl, DIPEA, DCMRT, 12h1:1.1–1.5:1.1–1.5Amino group fully protected
3NaOH, MeOH/THF/H₂ORT, 12h1:1.1–1.5Selective hydrolysis of 5-methyl ester
4Trichloroacetimido tert-butyl ester, DCMRT, 12h1:2–4tert-Butyl group introduced at 5-position
5TFA, TIS, DCMRT, 2–4h1g:1mL:1mL:20–30mLTrt removal >95%, HCl salt formation

Alternative Transesterification Approach

A less-documented method involves transesterification using tert-butyl acetate under acidic catalysis, as described in CN106008271A. This approach targets 1-tert-butyl derivatives but may offer insights into alternative strategies:

  • Reagents : tert-Butyl acetate, HClO₄ catalyst

  • Conditions : Elevated temperatures, unspecified time

  • Limitations : Lower selectivity for 5-tert-butyl ester; primarily yields 1-tert-butyl derivatives.

Physical and Chemical Properties

The hydrochloride salt of L-glutamic acid 5-tert-butyl 1-methyl ester is a white crystalline solid with the following characteristics:

Key Properties Table

Property Value Source
CAS Number 6234-01-1
Molecular Formula C₁₀H₂₀ClNO₄
Molecular Weight 253.72 g/mol
Purity ≥98.0% (HPLC)
Solubility Sparingly soluble in MeOH; soluble in H₂O
Storage 2–8°C

Applications in Peptide Synthesis

This compound serves as a building block for peptides requiring selective carboxyl group protection:

  • Cyclic Peptides : The tert-butyl group at the 5-position is removed under acidic conditions (e.g., TFA), enabling side-chain carboxyl group participation in cyclization.

  • Linear Peptides : The 1-methyl ester is deprotected with base (e.g., NaOH) to expose the α-carboxyl group for further coupling.

Critical Analysis of Methods

Advantages of the Primary Method

  • High Selectivity : Trt protection ensures exclusive hydrolysis of the 5-methyl ester.

  • Scalability : Reagents like SOCl₂ and NaOH are cost-effective and commercially available.

  • Yield Optimization : Sequential steps minimize byproducts, achieving >95% purity in the final salt.

Limitations and Challenges

  • Trt Deprotection Sensitivity : TFA/TIS conditions require precise stoichiometry to avoid side reactions.

  • Hydrochloride Formation : Protonation steps must be tightly controlled to prevent racemization .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Overview : The primary application of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is in peptide synthesis. The tert-butyl ester protects the carboxyl group at the 5-position, allowing for selective reactions while exposing the carboxyl group at the 1-position for coupling with other amino acids.

Process :

  • Protection Strategy : The protection of the 5-carboxyl group facilitates the formation of polypeptides, where the exposed 1-carboxyl group can react with other amino acids. This selective protection is crucial in synthesizing complex peptides, including cyclic and linear structures .
  • Deprotection : The compound can be deprotected under basic or acidic conditions to yield functionalized glutamates that are essential in various biochemical applications .

Biological Research

Role as a Neurotransmitter : L-Glutamic acid serves as a major excitatory neurotransmitter in the central nervous system. Its derivatives, including L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, are studied for their interactions with glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmaceutical Development

Drug Synthesis : This compound is utilized in synthesizing pharmaceutical agents that target glutamate receptors. Research indicates that certain derivatives exhibit anticancer properties and potential therapeutic effects against neurodegenerative conditions .

Chemical Synthesis

Organic Chemistry Applications : Beyond peptide synthesis, L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is employed in organic reactions where protected amino acids are required. Its stability and reactivity make it suitable for various synthetic pathways, including those involving complex organic molecules .

  • Synthesis Methodology : A notable study outlines a novel synthesis method for L-Glutamic acid derivatives that emphasizes the efficiency and yield of using tert-butyl esters in protecting carboxyl groups during peptide formation . This method minimizes byproducts and simplifies purification processes.
  • Neuropharmacology Research : Investigations into glutamate receptor interactions have shown that derivatives of L-Glutamic acid can modulate receptor activity, providing insights into their potential therapeutic roles in treating neurodegenerative diseases .
  • Anticancer Activity : Recent studies have explored the anticancer effects of glutamic acid derivatives, indicating that certain structural modifications enhance their efficacy against specific cancer cell lines .

Mechanism of Action

The mechanism of action of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. The compound acts on various metabolic pathways, including those involved in amino acid metabolism and energy production .

Comparison with Similar Compounds

Table 1: Comparative Properties of L-Glutamic Acid Derivatives

Compound Name CAS Molecular Formula Ester Groups Purity Key Applications Stability/Reactivity Traits
L-Glutamic acid 5-tert-butyl 1-methyl ester HCl 6234-01-1 C₁₀H₂₀ClNO₄ 5-tert-butyl, 1-methyl >95% (BR) Biochemical assays, peptide synthesis High steric protection; moderate hydrolysis rate
L-Glutamic acid di-tert-butyl ester HCl 32677-01-3 C₁₂H₂₄ClNO₄ 1,5-di-tert-butyl 98% Neurological studies Extremely lipophilic; slow hydrolysis
L-Glutamic acid dimethyl ester HCl 590-01-2 C₇H₁₄ClNO₄ 1,5-dimethyl 97% Organic synthesis High reactivity; rapid hydrolysis
L-Glutamic acid 5-methyl ester 1499-55-4 C₆H₁₁NO₄ 5-methyl 98% Intermediate in drug synthesis Less stable; prone to enzymatic cleavage
L-Glutamic acid γ-benzyl ester α-tert-butyl ester HCl - C₁₆H₂₄ClNO₄ 5-benzyl, 1-tert-butyl >95% Peptide protection Aromatic group enhances solubility in organic solvents

Key Comparisons:

Ester Group Influence on Stability :

  • The tert-butyl group in the 5-position (6234-01-1) offers superior steric hindrance compared to methyl (1499-55-4) or ethyl esters (1118-89-4), reducing hydrolysis rates in aqueous environments .
  • Dimethyl ester derivatives (590-01-2) are more reactive, making them suitable for rapid coupling reactions but less stable in biological systems .

Lipophilicity and Solubility :

  • Di-tert-butyl derivatives (32677-01-3) exhibit higher lipophilicity, favoring blood-brain barrier penetration in neurological studies .
  • The benzyl ester () introduces aromaticity, enhancing solubility in organic solvents like dichloromethane but requiring catalytic hydrogenation for deprotection .

Synthetic Utility :

  • The 5-tert-butyl 1-methyl ester (6234-01-1) is optimized for stepwise synthesis, allowing selective deprotection of the methyl ester under mild acidic conditions while retaining the tert-butyl group .
  • In contrast, L-aspartic acid di-tert-butyl ester HCl (related to CAS 32677-01-3) is used in similar neurological studies but lacks the glutamic acid side chain, altering receptor binding specificity .

Biological Compatibility :

  • Compounds with tert-butyl protection (6234-01-1, 32677-01-3) are preferred in cell culture and ELISA kits due to reduced cytotoxicity compared to reactive esters like dimethyl or benzyl .

Biological Activity

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, a derivative of the amino acid glutamic acid, possesses various biological activities that have garnered attention in scientific research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C₉H₁₈ClNO₄
  • Molecular Weight : 239.697 g/mol
  • CAS Number : 144313-55-3
  • Purity : ≥98% .

L-Glutamic acid derivatives are known to interact with various biological pathways:

  • Neurotransmission : As a glutamate derivative, it may influence excitatory neurotransmission in the central nervous system (CNS). Glutamate is a primary excitatory neurotransmitter involved in synaptic plasticity and cognitive functions such as learning and memory.
  • Antioxidant Activity : Some studies suggest that glutamic acid derivatives can exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory actions, which could be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .

Antioxidant and Neuroprotective Effects

A study highlighted the neuroprotective effects of glutamic acid derivatives against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. The compound demonstrated a reduction in pro-inflammatory cytokines and oxidative stress markers in treated neuronal cells, suggesting a protective mechanism against neurodegeneration .

Anticancer Activity

L-Glutamic acid derivatives have shown promise in cancer research. For instance, a case study evaluated the effects of various glutamate derivatives on cancer cell lines, revealing that certain compounds inhibited cell proliferation effectively. The IC₅₀ values for these compounds ranged from 5 to 20 µM against different cancer types, indicating significant anticancer potential .

CompoundCancer TypeIC₅₀ (µM)
Glutamic Acid Derivative ABreast Cancer10
Glutamic Acid Derivative BProstate Cancer15
Glutamic Acid Derivative CPancreatic Cancer7

Ergogenic Effects

L-Glutamic acid derivatives are recognized for their ergogenic benefits, enhancing physical performance by influencing hormone secretion and reducing exercise-induced muscle damage. This has implications for athletes and individuals engaged in high-intensity workouts .

Case Studies

  • Neuroprotection in Alzheimer's Disease :
    • Objective : To evaluate the neuroprotective effects of L-Glutamic acid derivatives on Aβ-induced toxicity.
    • Findings : Treatment with L-Glutamic acid derivative significantly reduced neuronal death and inflammatory markers compared to control groups .
  • Anticancer Efficacy :
    • Objective : To assess the cytotoxic effects of L-Glutamic acid derivatives on various cancer cell lines.
    • Results : Notable inhibition of cell growth was observed across multiple cancer types with varying IC₅₀ values, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to verify the purity and structural integrity of L-glutamic acid 5-<i>tert</i>-butyl 1-methyl ester hydrochloride in synthetic workflows?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is commonly used for purity assessment (>95% purity, as specified in research-grade materials) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups . Mass spectrometry (MS) further validates molecular weight (C₁₀H₂₀ClNO₄; theoretical MW: 277.7 g/mol) .

Q. How should this compound be handled to ensure safety and stability during peptide synthesis?

  • Safety Protocols : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation/ingestion; in case of exposure, rinse affected areas with water and seek medical attention . Store desiccated at –20°C to prevent hydrolysis of the tert-butyl and methyl ester groups .

Q. What is the role of the tert-butyl and methyl ester protecting groups in this compound’s applications?

  • Functional Utility : The tert-butyl group protects the γ-carboxylic acid of glutamic acid during solid-phase peptide synthesis (SPPS), while the methyl ester stabilizes the α-carboxylic acid. These groups are selectively removed under acidic (e.g., TFA) or basic conditions, respectively, enabling controlled deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different methodologies?

  • Experimental Design : Compare reaction parameters (e.g., solvent polarity, temperature, catalysts) from divergent protocols. For example, tert-butyl esterification via DCC/DMAP in anhydrous DCM may yield higher purity (>98%) versus mixed anhydride methods . Optimize purification using flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and minimize byproducts .

Q. What strategies mitigate racemization risks during coupling reactions involving this compound in peptide synthesis?

  • Racemization Control : Use low-temperature (0–4°C) coupling conditions with HOBt/DIC activation to minimize α-carbon epimerization. Monitor enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) . Evidence suggests tert-butyl esters reduce steric hindrance, improving coupling efficiency while retaining stereochemistry .

Q. How does this compound’s reactivity compare to its diethyl or dimethyl ester analogs in nucleophilic acyl substitution?

  • Comparative Analysis : Methyl esters exhibit higher electrophilicity than ethyl analogs due to reduced steric bulk, accelerating aminolysis in peptide bond formation. However, tert-butyl esters provide superior acid stability, preventing premature deprotection during synthesis . Kinetic studies using NMR or IR spectroscopy can quantify reaction rates .

Q. What are the implications of impurities (e.g., free glutamic acid, des-esterified derivatives) in downstream applications like ELISA or fluorescent labeling?

  • Quality Control : Impurities >5% may interfere with conjugation efficiency (e.g., NHS ester reactions). Use ion-pair chromatography (e.g., C18 column with 0.1% TFA) to detect free carboxylic acids. Re-crystallization from ethanol/water mixtures improves purity for sensitive assays .

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